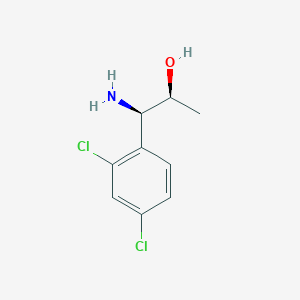
(1R,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. The compound features a unique structure with an amino group and a dichlorophenyl group, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenylacetone and an appropriate amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol and methanol, while catalysts such as palladium on carbon (Pd/C) are used to enhance the reaction rate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL can be compared with other similar compounds, such as:
- (1R,2S)-1-Amino-1-(2,4-dichlorophenyl)ethanol
- (1R,2S)-1-Amino-1-(2,4-dichlorophenyl)butan-2-OL
Uniqueness
- The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and dichlorophenyl groups. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and drug development.
Eigenschaften
Molekularformel |
C9H11Cl2NO |
|---|---|
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
InChI-Schlüssel |
MXIZFQFWCWXGED-CDUCUWFYSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=C(C=C(C=C1)Cl)Cl)N)O |
Kanonische SMILES |
CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13045811.png)

![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13045822.png)

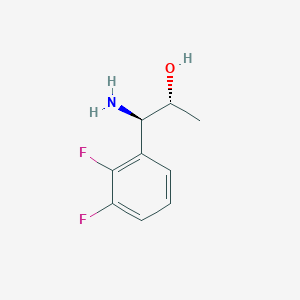
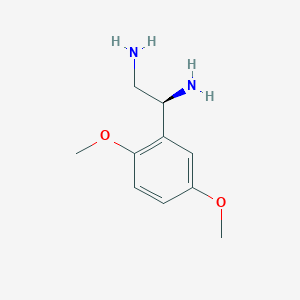
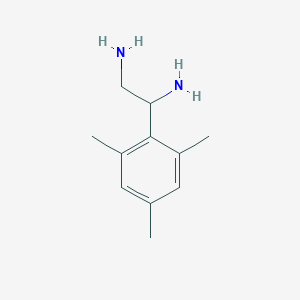

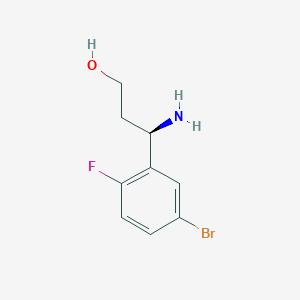
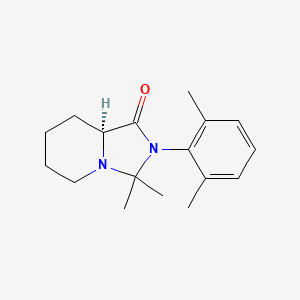
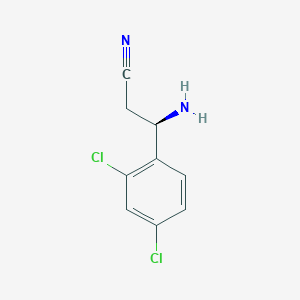
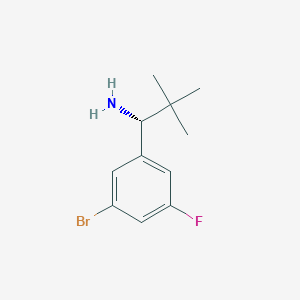

![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy](/img/structure/B13045884.png)
